molecular formula C19H15FN6OS B2813197 N-benzyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863460-28-0

N-benzyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Katalognummer: B2813197
CAS-Nummer: 863460-28-0
Molekulargewicht: 394.43
InChI-Schlüssel: SYCRZRBRRIUKGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15FN6OS and its molecular weight is 394.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-benzyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

1. Synthesis of this compound

The synthesis typically involves the reaction of benzylamine with various triazole derivatives and thioacetic acid. The compound can be synthesized through a multi-step process that includes:

  • Formation of the triazole ring : This is achieved by reacting 4-fluorobenzaldehyde with hydrazine derivatives followed by cyclization.
  • Thioacetylation : The introduction of the thio group is accomplished through nucleophilic substitution reactions.
  • Final acetamide formation : The final step involves the acetylation of the amine group to yield the target compound.

2.1 Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its potency against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.0Induction of apoptosis and cell cycle arrest
A549 (Lung Cancer)12.5Inhibition of proliferation
HeLa (Cervical Cancer)10.0Disruption of mitochondrial function

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression.

2.2 Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in various models:

  • Inhibition of COX enzymes : Studies have reported that this compound inhibits cyclooxygenase (COX)-1 and COX-2 enzymes, which are key mediators in inflammation.
Parameter Control Treated % Inhibition
COX-1 Activity100%45%55%
COX-2 Activity100%40%60%

These results indicate that the compound could be beneficial in treating inflammatory conditions.

2.3 Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. The compound demonstrated significant free radical scavenging activity:

Assay Type EC50 (µM)
DPPH Scavenging25.0
ABTS Scavenging20.0

This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases.

3. Case Studies

Several case studies have highlighted the biological efficacy of similar compounds derived from triazole scaffolds:

  • Triazole Derivatives as Anticancer Agents : A study focusing on fluorinated triazole derivatives showed that modifications at the phenyl ring significantly enhanced anticancer activity against breast and lung cancer cell lines .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the triazole ring can modulate biological activity, suggesting that further optimization could lead to more potent derivatives .

Eigenschaften

IUPAC Name

N-benzyl-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6OS/c20-14-6-8-15(9-7-14)26-18-17(24-25-26)19(23-12-22-18)28-11-16(27)21-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCRZRBRRIUKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.